1-methyl-1H-pyrazol-4-amine - 69843-13-6

1-methyl-1H-pyrazol-4-amine

Catalog Number: EVT-1657150
CAS Number: 69843-13-6
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation/Reduction Sequence: A one-pot, two-step approach involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde followed by reduction, yielding 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This solvent-free method is efficient and bypasses the need for isolating the imine intermediate. []
  • Multi-step Reactions from Pyrazolones: More complex derivatives, like [5-(arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones, are synthesized through a multi-step process starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. []
  • Citric Acid-Catalyzed Paal-Knorr Reaction: 1-(4-Bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole was synthesized through a Paal-Knorr reaction using citric acid as a catalyst, highlighting a greener and more sustainable approach. []
Molecular Structure Analysis
  • Planarity: The five-membered pyrazole ring tends to be planar, as observed in 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. []
  • Substituent Orientation: The orientation of substituents on the pyrazole ring can significantly impact the molecule's overall conformation and subsequent interactions, as seen in the twisted structure of (2Z)-3-(4-fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one. []
  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors within the molecule can lead to intra- and intermolecular hydrogen bonding, influencing the crystal packing and supramolecular assembly. [, , ]
Chemical Reactions Analysis
  • Buchwald-Hartwig Arylamination: This palladium-catalyzed coupling reaction allows for the formation of C-N bonds, enabling the introduction of aryl groups onto the pyrazole ring. []
  • Nucleophilic Aromatic Substitution: The electron-rich nature of the pyrazole ring facilitates nucleophilic attack, enabling the incorporation of various substituents. []
  • Condensation Reactions: The amine group can participate in condensation reactions with aldehydes and ketones, leading to the formation of imines, which can be further modified. []
  • Formation of Heterocycles: 1-Methyl-1H-pyrazol-4-amine serves as a versatile building block for the synthesis of diverse heterocyclic systems, including thiadiazoles, pyrrolopyrazoles, and triazolopyrimidines. []
Mechanism of Action
  • Kinase Inhibition: Many derivatives exhibit potent inhibition of various kinases, including BRAF, c-Met, and ERK1/2. These inhibitors typically bind to the ATP-binding site of the kinase, preventing ATP binding and subsequent phosphorylation events. [, , , ]
  • Receptor Modulation: Certain derivatives act as antagonists or inverse agonists for specific receptors, such as the 5-hydroxytryptamine 2A (5-HT2A) receptor and the glucocorticoid receptor (GR). These compounds bind to the receptor and modulate its signaling activity. [, ]
  • Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, a key process involved in cell division. []
Applications
  • Medicinal Chemistry:
    • Anticancer Agents: Numerous derivatives have demonstrated potent anticancer activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. [, , , , ]
    • Antiviral Agents: Some derivatives exhibit antiviral activity against a range of RNA and DNA viruses, including yellow fever virus (YFV) and respiratory syncytial virus (RSV). []
    • Antipsychotic Agents: Derivatives targeting the 5-HT2A receptor have shown potential as antipsychotic agents. []
    • Treatment of Cushing's Syndrome: Selective glucocorticoid receptor (GR) antagonists based on 1-methyl-1H-pyrazol-4-amine have been developed for the treatment of Cushing's syndrome. []
  • Materials Science:
    • Metal-Organic Frameworks (MOFs): Bis(pyrazolato)-based ligands derived from 1-methyl-1H-pyrazol-4-amine have been used to construct thermally stable MOFs with potential applications in gas storage and separation. []
  • Catalysis:
    • Polymerization Catalysts: Zinc(II) complexes containing 1-methyl-1H-pyrazol-4-amine-based ligands have been shown to catalyze the polymerization of methyl methacrylate (MMA) and rac-lactide. []
  • Chemical Biology:
    • Tool Compounds: Selective inhibitors of kinases and other enzymes based on 1-methyl-1H-pyrazol-4-amine are valuable tool compounds for studying cellular signaling pathways and disease mechanisms. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a cysteine residue in their hinge region: MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].
  • Relevance: This compound contains the 1-methyl-1H-pyrazol-4-yl subunit directly linked to an isoquinoline ring system. This structural feature makes it a related compound to 1-methyl-1H-pyrazol-4-amine.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Compound Description: This research describes an efficient one-pot, two-step synthesis of this compound, achieving a good yield []. The synthesis involves a solvent-free condensation/reduction reaction sequence starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The key intermediate in this process is the formation of the N-(5-pyrazolyl)imine. This method emphasizes operational simplicity, rapid reaction times, and the elimination of the need to isolate or purify the aldimine intermediate [].
  • Relevance: This compound shares the core structure of 1-methyl-1H-pyrazol-amine with 1-methyl-1H-pyrazol-4-amine, differing only in the position of the amine group and the presence of a tert-butyl substituent at the 3-position.

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

  • Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor []. This compound is under clinical development for cancer treatment.
  • Relevance: Volitinib incorporates the 1-methyl-1H-pyrazol-4-yl group as a key structural motif within its molecular framework. This shared subunit links it structurally to 1-methyl-1H-pyrazol-4-amine.

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound represents an analog of TAS-116 (16e), a selective inhibitor of HSP90α and HSP90β []. It was co-crystallized with the Hsp90-alpha N-terminal domain to investigate its binding mode at the ATP-binding site [].
  • Relevance: This compound incorporates the 1-methyl-1H-pyrazol-4-yl group within its molecular structure. This makes it a related compound to 1-methyl-1H-pyrazol-4-amine, highlighting the importance of this structural motif in targeting HSP90.

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is an inhibitor of the receptor tyrosine kinase c-Met []. While highly selective for c-Met, it exhibits broad inhibition across the phosphodiesterase (PDE) family. This off-target activity led to myocardial degeneration in rats during preclinical safety evaluations, ultimately halting its development.
  • Relevance: This compound features the 1-methyl-1H-pyrazol-4-yl group as a central component of its structure, making it structurally related to 1-methyl-1H-pyrazol-4-amine.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist []. It is currently undergoing a phase 2 clinical study for treating Cushing's syndrome [].
  • Relevance: This compound features the 1-methyl-1H-pyrazol-4-yl group as a key part of its structure, specifically as a sulfonyl substituent. This structural feature highlights its relation to 1-methyl-1H-pyrazol-4-amine and underscores the versatility of this group in medicinal chemistry.

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (MG2-1812)

  • Compound Description: MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) []. This compound shows promise as a potential positron emission tomography (PET) ligand for imaging mGlu2 in the brain [].
  • Relevance: This compound contains the 1-methyl-1H-pyrazol-yl motif linked to a picolinamide core through a methoxy linker. This shared structural feature, albeit with a different pyrazole isomer, establishes a connection with 1-methyl-1H-pyrazol-4-amine.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a selective inhibitor of the extracellular signal-regulated kinases ERK1/2, essential components of the RAS/RAF/MEK/ERK signaling pathway []. This pathway is often dysregulated in cancer, and inhibiting ERK1/2 holds promise for enhancing treatment efficacy and reducing drug resistance.
  • Relevance: While structurally distinct, this compound shares the 1-methyl-1H-pyrazol-yl group with 1-methyl-1H-pyrazol-4-amine, albeit with a different substitution pattern on the pyrazole ring. This shared feature highlights the significance of the 1-methyl-1H-pyrazolyl motif in designing kinase inhibitors.

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

  • Compound Description: This research focuses on the synthesis and evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides []. The design of these compounds drew inspiration from the inhibitory effects of CA-4 analogs and indoles on tubulin polymerization.
  • Relevance: Although not directly containing the 1-methyl-1H-pyrazol-4-amine structure, this research explores a series of structurally similar molecules. The synthesized compounds incorporate either a 1H-pyrazol-1-yl or a triazolyl group linked to an acetamide core, showcasing a structural resemblance to 1-methyl-1H-pyrazol-4-amine, with a specific focus on variations in the five-membered heterocyclic ring system.

2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile Derivatives

  • Compound Description: This research presents a catalyst-free method for synthesizing a combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives []. This environmentally friendly approach involves a four-component reaction conducted in water at room temperature.
  • Relevance: These compounds share the 3-methyl-1H-pyrazol-4-yl moiety with 1-methyl-1H-pyrazol-4-amine, differing in the substitution on the pyrazole nitrogen. This structural similarity highlights the importance of the pyrazole ring in designing diverse chemical libraries.

N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Derivatives

  • Compound Description: This research focuses on synthesizing and evaluating the antioxidant properties of various pyrazolic heterocyclic compounds containing the -NH functional group []. These compounds were generated through a one-step condensation reaction involving one equivalent of (3,5-dimethyl-1H-pyrazol-1-yl)methanol or (1H-pyrazol-1-yl)methanol and one equivalent of appropriate primary amines [].
  • Relevance: This study investigates a family of pyrazole derivatives with a primary amine linker, similar to 1-methyl-1H-pyrazol-4-amine. While the core pyrazole structures differ slightly, the shared emphasis on the amine linker highlights a common structural motif and a potential avenue for exploring structure-activity relationships.

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically those containing the T790M mutation []. Importantly, it spares wild-type EGFR, potentially reducing side effects [].
  • Relevance: This compound incorporates the 1-methyl-1H-pyrazol-4-yl group within its complex structure, emphasizing the versatility and significance of this motif in medicinal chemistry, particularly in targeting kinases like EGFR.

N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts

  • Compound Description: This research explores a novel N-bridged structure, N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, and its energetic salts, aiming to develop high energy density materials (HEDMs) []. These compounds exhibit high densities, excellent thermal stabilities with decomposition temperatures exceeding 200 °C, insensitivity to impact, and promising detonation properties [].
  • Relevance: While not containing the 1-methyl substituent, these compounds share the core pyrazole ring structure with 1-methyl-1H-pyrazol-4-amine. The research highlights the potential of modifying the pyrazole ring for energetic material applications.
  • Compound Description: This research investigates HCPT and its energetic salts, aiming to develop high-performance, thermally stable energetic materials []. These compounds demonstrate exceptional thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C and exhibit favorable detonation properties, making them potential candidates for heat-resistant energetic applications [].
  • Relevance: Although lacking the 1-methyl substituent, these compounds share the fundamental pyrazole ring structure with 1-methyl-1H-pyrazol-4-amine. This research underscores the role of the pyrazole moiety in designing energetic materials and highlights the impact of structural modifications on their properties.

3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: This study focuses on two isostructural compounds, 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []. These compounds exhibit disorder in the thiophene unit and form sheets through C–H⋯N and C–H⋯O hydrogen bonds.
  • Relevance: These compounds share the 3-methyl-1-phenyl-1H-pyrazol-4-yl core structure with 1-methyl-1H-pyrazol-4-amine. This structural similarity underscores the significance of the substituted pyrazole ring in crystal engineering and supramolecular chemistry.

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates

  • Compound Description: This research introduces a series of substituted methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates designed as BRAF kinase inhibitors for potential cancer treatment, particularly in malignant melanoma [].
  • Relevance: These compounds share the core pyrazole structure with 1-methyl-1H-pyrazol-4-amine, although they lack the 1-methyl substituent. This research highlights the importance of the pyrazole scaffold in medicinal chemistry, particularly in developing kinase inhibitors for cancer therapy.

1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives

  • Compound Description: This research explores the design, synthesis, and antiviral evaluation of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p and 8a-l) []. These compounds showed potential antiviral activity against various RNA and DNA viruses, including yellow fever virus (YFV), respiratory syncytial virus (RSV), and bovine viral diarrhea virus (BVDV), with low cytotoxicity [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor []. It exhibits potent antiplatelet activity and influences vascular smooth muscle function []. Oral administration of APD791 effectively inhibits 5-HT-mediated platelet aggregation in dogs [].
  • Relevance: APD791 shares the 1-methyl-1H-pyrazol-yl moiety with 1-methyl-1H-pyrazol-4-amine, although the substitution pattern on the pyrazole ring differs. This shared feature highlights the significance of the 1-methyl-1H-pyrazolyl group in medicinal chemistry, specifically in targeting the 5-HT2A receptor.

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

  • Compound Description: LQFM032 displays anxiolytic-like effects mediated through the benzodiazepine and nicotinic pathways, as demonstrated in various behavioral tests [].
  • Relevance: LQFM032 incorporates the 1-phenyl-1H-pyrazol-4-yl moiety, which is structurally similar to the 1-methyl-1H-pyrazol-4-yl group found in 1-methyl-1H-pyrazol-4-amine. This structural similarity suggests that the 1-substituted-1H-pyrazol-4-yl group might be a relevant pharmacophore for interacting with benzodiazepine and nicotinic receptors.

2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide

  • Compound Description: This research uses 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide as a key precursor for synthesizing various heterocyclic compounds []. This study focuses on creating 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines, expanding the chemical diversity accessible from pyrazole-based starting materials [].
  • Relevance: This compound features a 5-methyl-1-phenyl-1H-pyrazol-4-yl core, closely resembling 1-methyl-1H-pyrazol-4-amine. This structural similarity emphasizes the significance of the substituted pyrazole ring as a versatile building block in organic synthesis, particularly for constructing diverse heterocyclic systems.

4-Aryl-(5-chloro-3-Methyl-1-phenyl-1H-Pyrazol-4-yl)-4,5-dihydroisoxazol-3-yl) Derivatives

  • Compound Description: This study focuses on synthesizing a series of pyrazole-containing isoxazoline derivatives, specifically 4-aryl-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazol-3-yl) derivatives []. The researchers employed a greener approach using polyethylene glycol-400 (PEG) as a solvent and achieved high yields under mild reaction conditions.
  • Relevance: This research explores a class of compounds featuring a substituted pyrazole ring linked to an isoxazoline moiety. Although lacking the amine group at the 4-position of the pyrazole ring, these compounds share structural elements with 1-methyl-1H-pyrazol-4-amine. This work emphasizes the versatility of substituted pyrazoles in medicinal chemistry and the importance of developing environmentally friendly synthetic methods.
  • Compound Description: This compound, with a complex structure containing multiple pyrazole rings, demonstrates an enamine-keto tautomeric form due to a strong intramolecular hydrogen bond []. This characteristic makes it a potential neutral tridentate ligand.
  • Relevance: While this compound differs significantly from 1-methyl-1H-pyrazol-4-amine in its overall structure, it emphasizes the versatility of pyrazole-based structures and their potential in coordination chemistry. The presence of multiple pyrazole rings, even with different substitution patterns, highlights the importance of exploring structural variations within this class of compounds.

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles and Substituted 6-Amino-Pyrano[2,3-c]Pyrazoles

  • Compound Description: This research describes a one-pot, four-component condensation reaction to synthesize [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles and 6-amino-4-aryl-3-methyl-2,4-dihydro pyrano[2,3-c]pyrazole-5-carbonitrile derivatives []. This efficient method utilizes ZnFe2O4 nanoparticles as a catalyst under solvent-free conditions, highlighting a green chemistry approach.
  • Relevance: These compounds share the 3-methyl-1H-pyrazol-4-yl moiety with 1-methyl-1H-pyrazol-4-amine, emphasizing the significance of this structural motif in constructing diverse chemical libraries. Additionally, this research highlights the increasing importance of developing sustainable and environmentally friendly synthetic methods in organic chemistry.

[5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones

  • Compound Description: This research focuses on synthesizing and characterizing a novel series of N-phenylpyrazolyl aryl methanone derivatives containing arylthio, arylsulfinyl, or arylsulfonyl groups at the 5-position of the pyrazole ring []. These compounds were evaluated for their herbicidal and insecticidal activities.
  • Relevance: While these compounds differ from 1-methyl-1H-pyrazol-4-amine in their substitution pattern and the presence of a methanone linker, they share the core 3-methyl-1-phenyl-1H-pyrazol-4-yl structure. This study emphasizes the importance of exploring structural diversity around the pyrazole scaffold for developing new agrochemicals with improved biological activities.

(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Compound Description: This study investigates the crystal structure of (2Z)-3-(4-fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one []. The compound forms two S(6) rings due to intermolecular hydrogen bonding, and its crystal packing exhibits a three-dimensional architecture through various interactions, including C—H⋯F, C—H⋯O, and C—H⋯π.
  • Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazol-4-yl core with 1-methyl-1H-pyrazol-4-amine, highlighting the importance of this structural motif in crystal engineering.

(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one

  • Compound Description: This research investigates the crystal structure of (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one []. The compound exhibits a twisted conformation and utilizes intramolecular hydrogen bonds for stabilization. The crystal packing is characterized by C—H⋯π interactions, leading to a three-dimensional structure.
  • Relevance: Sharing the 3-methyl-1-phenyl-1H-pyrazol-4-yl core with 1-methyl-1H-pyrazol-4-amine, this study underlines this structural motif's importance in crystal engineering and supramolecular chemistry.

(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Compound Description: This study elucidates the crystal structure of (2Z)-3-(3-bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one []. It forms two fused S(6) rings due to hydrogen bonding, and its crystal packing features dimeric aggregates stabilized by C—H⋯π interactions.
  • Relevance: Sharing the 3-methyl-1-phenyl-1H-pyrazol-4-yl core structure with 1-methyl-1H-pyrazol-4-amine, this research highlights this motif's importance in crystal engineering. The study showcases how slight structural variations can influence the crystal packing and intermolecular interactions.

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This study presents a direct reductive amination approach for synthesizing 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline []. The reaction proceeds efficiently in methanol under neutral conditions at room temperature, demonstrating a practical method for preparing this compound.
  • Relevance: While structurally distinct from 1-methyl-1H-pyrazol-4-amine, this compound shares a similar scaffold, specifically the pyrazol-4-yl-methylaniline motif. This shared feature highlights the versatility of this scaffold in organic synthesis and its potential for creating a diverse range of compounds.

Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Compound Description: This research focuses on developing efficient synthetic methods for alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, aiming to explore their biological activities, particularly their antiradical properties [].
  • Relevance: Although structurally distinct from 1-methyl-1H-pyrazol-4-amine, this research highlights the versatility of pyrazole-containing structures in medicinal chemistry. The study underscores the importance of exploring different substitution patterns and incorporating various heterocyclic moieties to discover new compounds with potential therapeutic applications.
  • Compound Description: This research employs 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride as a versatile building block for synthesizing various pyrazole-integrated heterocyclic systems []. This study focuses on constructing benzoxazinone, indoline, isoindoline, pyrazolone, chromene, and pyrimidopyrimidine derivatives, showcasing the utility of pyrazole-based starting materials in diversity-oriented synthesis.
  • Relevance: Although not containing the 1-methyl substituent, these compounds share the fundamental pyrazole ring structure with 1-methyl-1H-pyrazol-4-amine. The research highlights the potential of leveraging the reactivity of pyrazole derivatives to create structurally diverse libraries of compounds with potentially valuable biological activities.

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: This research details the synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []. The study employs various ketones and 4-bromoacetyl-1,2,3-triazoles as building blocks, achieving high yields.

Properties

CAS Number

69843-13-6

Product Name

1-methyl-1H-pyrazol-4-amine

IUPAC Name

1-methylpyrazol-4-amine

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3

InChI Key

LBGSWBJURUFGLR-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)N

Canonical SMILES

CN1C=C(C=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.